Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12-9-13(2)14(3)17(10-12)21-11-15-5-7-16(8-6-15)18(19)20-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJOZDIBNNJVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Followed by Nucleophilic Substitution
The most straightforward route involves a two-step process: esterification of 4-(halomethyl)benzoic acid followed by nucleophilic aromatic substitution with 2,3,5-trimethylphenol.
Step 1: Esterification of 4-(Chloromethyl)benzoic Acid
4-(Chloromethyl)benzoic acid is treated with methanol in the presence of hydrochloric acid to yield methyl 4-(chloromethyl)benzoate. This method, adapted from the synthesis of methyl 4-(aminomethyl)benzoate, employs reflux conditions (60–80°C) for 6–12 hours, achieving yields of 85–90%. The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution:
Step 2: Phenoxy Group Introduction
Methyl 4-(chloromethyl)benzoate undergoes nucleophilic substitution with 2,3,5-trimethylphenol in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates the displacement of chloride by the phenoxide ion. Yields range from 70–75%, with side products arising from incomplete substitution or ester hydrolysis.
Optimization Insights
Mitsunobu Reaction Approach
The Mitsunobu reaction offers a one-pot alternative for coupling 2,3,5-trimethylphenol with methyl 4-(hydroxymethyl)benzoate. This method avoids harsh bases and leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to mediate the etherification.
Conditions :
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Solvent: Tetrahydrofuran (THF) at 0–25°C for 4–6 hours.
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Yield: 80–85%, with minimal byproducts.
Advantages :
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Stereochemical retention at the hydroxymethyl carbon.
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Compatibility with acid-sensitive substrates.
Reductive Amination Pathway (Adapted from Boronic Acid Chemistry)
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–75% | 12–24 hours | High | Industrial |
| Mitsunobu Reaction | 80–85% | 4–6 hours | Moderate | Lab-scale |
Key Observations :
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Nucleophilic Substitution is preferred for large-scale production due to reagent affordability.
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Mitsunobu Reaction offers higher yields but incurs costs from DEAD/TPP.
Challenges in Synthesis and Mitigation Strategies
Ester Hydrolysis Under Basic Conditions
The ester group in methyl 4-(chloromethyl)benzoate is susceptible to hydrolysis during phenoxide substitution. Using anhydrous DMF and controlled reaction temperatures (≤100°C) minimizes this side reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid.
Reduction: 4-[(2,3,5-trimethylphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.
Table 1: Synthetic Reactions Involving this compound
Biology
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Studies have demonstrated that this compound displays inhibitory effects against a range of microorganisms.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro studies involving human fibroblasts.
Case Study: Inhibition of Inflammatory Cytokines
In a controlled study, treatment with this compound resulted in a significant decrease in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Medicine
The compound is being explored for its potential therapeutic applications. Its structural characteristics make it a candidate for drug development aimed at treating inflammatory diseases and infections.
Drug Development Potential
Research is ongoing to investigate its efficacy as a precursor for pharmaceutical compounds targeting specific biological pathways involved in disease processes .
Industry
This compound is utilized in the production of polymers and resins due to its chemical stability and reactivity.
Applications in Material Science
The compound's properties make it suitable for use in developing new materials with enhanced durability and performance characteristics .
Mechanism of Action
The mechanism of action of Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trimethylphenoxy group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate, we analyze its structural and functional analogs from diverse chemical classes.
Piperazine-Linked Quinoline Benzoates (C1–C7)
A series of methyl benzoate derivatives (C1–C7) reported in share a common scaffold: a piperazine moiety bridges the benzoate ester to a quinoline-carbonyl group. These compounds differ in substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, fluoro, trifluoromethyl). Key distinctions from the target compound include:
- Structural Complexity: C1–C7 feature extended conjugated systems (quinoline-piperazine), whereas the target compound lacks heteroaromatic rings.
- Synthetic Pathways: C1–C7 are synthesized via crystallization in ethyl acetate, yielding yellow or white solids . In contrast, this compound is marketed as a solvent, suggesting simpler isolation methods .
- Applications: Quinoline derivatives are often explored for biological activity (e.g., antimicrobial, anticancer), whereas the target compound’s role as a solvent highlights divergent utility .
Triazine-Based Benzoate Esters (5k, 5l, 4i)
Triazine-linked benzoates (e.g., 5k, 5l, 4i in –6) incorporate a 1,3,5-triazine core functionalized with phenoxy and amino groups. For example:
- Compound 5k: Features a triazine ring substituted with methoxy and formylphenoxy groups, synthesized via multi-step nucleophilic substitutions .
- Comparison: These compounds exhibit higher molecular complexity and polarity due to the triazine ring and multiple substituents.
Sulfonylurea Methyl Benzoates ()
Sulfonylurea herbicides like metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate core but incorporate sulfonylurea and triazine moieties. These compounds are designed for herbicidal activity, contrasting sharply with the target compound’s non-agrochemical applications .
Simple Aromatic Ether Benzoates
This compound belongs to this subclass, characterized by direct ether linkages without heterocycles. Analogous compounds include:
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5k): Though triazine-containing, its phenoxy and methoxy groups share functional similarities with the target’s trimethylphenoxy motif .
- Ethametsulfuron-methyl : A sulfonylurea herbicide with a simpler benzoate-ether structure but distinct bioactivity .
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Effects: Electron-donating methyl groups on the phenoxy ring (target compound) enhance lipophilicity compared to halogens (C2–C4) or polar groups (5k) . This may improve solubility in non-polar solvents, aligning with its role as a solvent .
- Synthetic Flexibility : Piperazine and triazine derivatives require multi-step syntheses with strict temperature control (e.g., -35°C for 5k), whereas simpler ethers like the target compound may be synthesized via milder conditions .
- Stability: The absence of hydrolytically sensitive groups (e.g., sulfonylurea, quinoline) in the target compound suggests superior stability in aqueous environments compared to C1–C7 or sulfonylureas .
Biological Activity
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C16H22O3
- Molecular Weight : 262.35 g/mol
- Functional Groups : Ester and aromatic ether
The compound's structure allows it to interact with biological targets effectively, contributing to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is believed to be mediated through the suppression of NF-κB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
- Receptor Modulation : Preliminary studies suggest potential interactions with various receptors involved in pain and inflammation signaling.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results indicated a promising potential for use in treating infections caused by resistant bacteria.
Anti-inflammatory Research
In a controlled trial involving animal models of arthritis, this compound demonstrated a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased leukocyte infiltration and joint damage.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for potential therapeutic applications.
- Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in treating specific conditions such as infections or inflammatory diseases.
- Structural Modifications : Investigating analogs of this compound could lead to compounds with enhanced potency or reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
